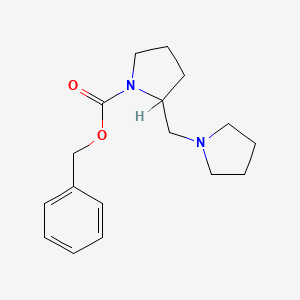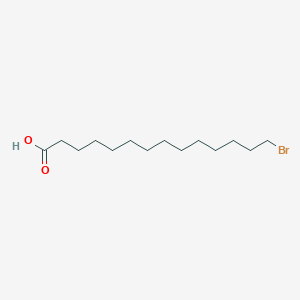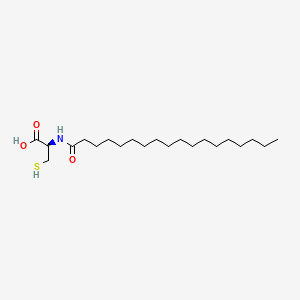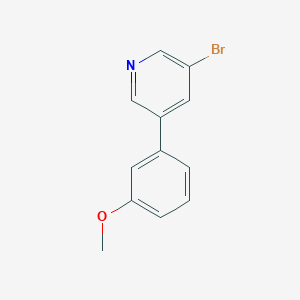
3-Bromo-5-(3-methoxyphenyl)pyridine
Descripción general
Descripción
“3-Bromo-5-(3-methoxyphenyl)pyridine” is a chemical compound with the molecular formula C12H10BrNO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “3-Bromo-5-(3-methoxyphenyl)pyridine” has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
While specific chemical reactions involving “3-Bromo-5-(3-methoxyphenyl)pyridine” are not detailed in the retrieved sources, related compounds have been studied. For example, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been subjected to catalytic protodeboronation .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Selective Synthesis of Novel Derivatives : The compound has been used in the selective synthesis of novel 5-bromopyrimidine derivatives, demonstrating its utility in creating unique chemical structures (Jin Wusong, 2011).
Photophysicochemical Properties : It is a key component in the synthesis of zinc(II) phthalocyanine, which exhibits photosensitizing abilities suitable for photocatalytic applications (Gülen Atiye Öncül et al., 2021).
Chemical Reactions and Properties
Molecular Dynamics and Corrosion Inhibition : This compound has shown effectiveness as a corrosion inhibitor in acid medium, with its adsorption and inhibitory effects studied using various techniques (A. Saady et al., 2020).
Organoselenium and DMAP Co-catalysis : It is part of a catalytic system for synthesizing medium-sized halolactones and bromooxepanes from unactivated alkenes (A. Verma et al., 2016).
Biological Applications
Insecticidal Activity : Certain pyridine derivatives, including those with a methoxyphenyl group, have been evaluated for their insecticidal activities, showing potential in pest control applications (E. A. Bakhite et al., 2014).
Synthesis of Acyclic Pyridine C-Nucleosides : This compound has been utilized in synthesizing acyclic pyridine C-nucleosides, with studies on their effects on tumor-cell lines and viruses, though no significant biological activity was noted (J. V. Hemel et al., 1994).
Other Applications
Synthesis of Variolin B and Deoxyvariolin B : Its derivatives have been used in the total synthesis of natural alkaloids like variolin B and deoxyvariolin B, showcasing its utility in complex organic syntheses (A. Baeza et al., 2010).
Spectroscopic and X-ray Structure Analysis : The compound has been characterized using various spectroscopic methods and X-ray crystallography, providing insights into its structural and chemical properties (M. Al‐Refai et al., 2016).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-5-(3-methoxyphenyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-15-12-4-2-3-9(6-12)10-5-11(13)8-14-7-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUJXUAPVIYRNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680638 | |
| Record name | 3-Bromo-5-(3-methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3-methoxyphenyl)pyridine | |
CAS RN |
675590-10-0 | |
| Record name | 3-Bromo-5-(3-methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-dichloro-3-cyclopropyl-Pyrazolo[1,5-a]pyrimidine](/img/structure/B3149565.png)
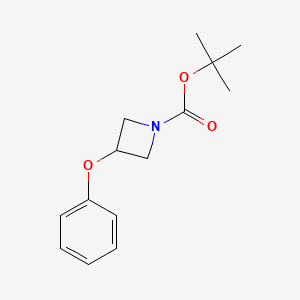
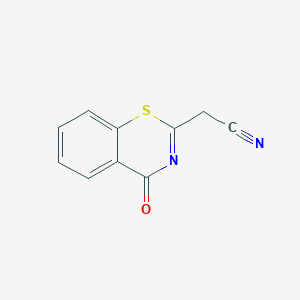

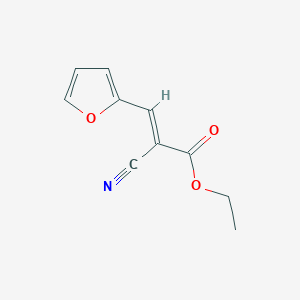
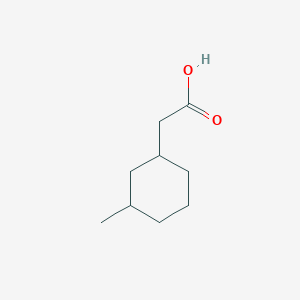

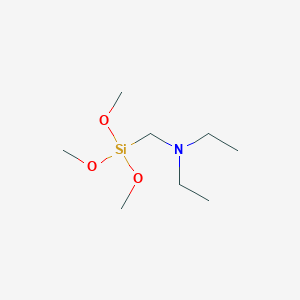
![Ethyl 2-[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate](/img/structure/B3149613.png)

